2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine is a novel small molecule agonist of G-protein-coupled receptor 119 (GPR119). [] This receptor is primarily found in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. [] Agonists of GPR119 are of interest for their potential as a treatment for type 2 diabetes. []
Mechanism of Action
2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine acts as an agonist of GPR119. [] While the precise binding mechanism is not described, GPR119 agonists stimulate glucose-dependent insulin release by directly acting on the pancreas. [] They also promote the secretion of the incretin glucagon-like peptide-1 (GLP-1) through their action in the gastrointestinal tract. [] This dual mechanism of action makes them of particular interest for diabetes research.
Applications
The primary application of 2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine explored in the provided research is as a potential therapeutic agent for type 2 diabetes. []
In vitro studies: One of the provided papers describes a compound identified as BMS-903452, which is a derivative of 2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine. [] BMS-903452 displayed potent and selective agonistic activity towards GPR119. []
In vivo studies: BMS-903452 demonstrated efficacy in both acute and chronic rodent models of diabetes. [] In a single ascending dose study in healthy humans, BMS-903452 exhibited dose-dependent exposure and a trend toward increased plasma GLP-1 levels. []
Compound Description: This compound is a novel imidazopyridine derivative investigated for its potential as an antimalarial agent. It exhibits potent antimalarial activity against the Plasmodium falciparum parasite (Pf3D7 IC50 = 29 nM) and demonstrates favorable pharmacokinetic properties, including low in vitro intrinsic clearance, moderate plasma protein binding, and acceptable permeability []. These characteristics make it a promising candidate for further in vivo studies as a next-generation Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) inhibitor.
Relevance: This compound shares the core structure of a pyridine ring substituted with a 4-(methylsulfonyl)phenyl group with 2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine. The primary difference lies in the presence of an imidazo[4,5-b]pyridine moiety linked to the central pyridine ring, replacing the 2-methoxy group in the compound of interest. This structural similarity suggests potential overlap in their biological activities and pharmacological profiles.
Compound Description: CI-921 is an analogue of the antileukemia drug amsacrine, demonstrating improved solid tumor activity in mice []. Research suggests that CI-921 shows superior uptake into Lewis lung tumors compared to amsacrine, leading to longer tumor half-lives and higher tumor AUC values []. This finding indicates potential benefits in tissue delivery and efficacy for CI-921 in treating solid tumors.
Relevance: While CI-921 belongs to the acridinecarboxamide class, its structural similarity to 2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine lies in the presence of a methylsulfonylphenyl moiety. The differences stem from the acridine core and the additional substituents present in CI-921. Understanding the contributions of these structural variations might provide insights into the specific activities and potential applications of both compounds.
2-(4-(Methylsulfonyl)phenyl)pyridine Derivatives
Compound Description: This series of compounds are small molecule agonists of G protein-coupled receptor 119 (GPR119) []. They exhibit improved potency and moderate physiochemical properties compared to earlier GPR119 agonists. Notably, compounds 19 and 20 within this series demonstrate EC50 values of 75 nM and 25 nM, respectively, in in vitro cAMP assays []. These compounds also effectively lower blood glucose levels in both normal and type 2 diabetic mice models, highlighting their potential as therapeutic agents for type 2 diabetes.
Relevance: This group shares the core structure of a pyridine ring substituted with a 4-(methylsulfonyl)phenyl group with 2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine. The key distinction lies in the absence of the 2-methoxy substituent on the pyridine ring in these GPR119 agonists. Despite this difference, the shared structural motif suggests the possibility of overlapping pharmacological profiles and potential cross-activity with targets relevant to both compound classes.
(E)-1-(1-Methoxy-9H-carbazol-3-yl)-3-(4-(methylsulfonyl) phenyl)prop-2-en-1-one (a Chalcone)
Compound Description: This chalcone derivative combines a natural product moiety, murrayanine, with a synthetic component, a 4-methylsulfonyl group []. It exhibits notable antimicrobial activity, demonstrating greater potency against bacterial species such as Escherichia coli and Staphylococcus aureus compared to fungal species like Candida albicans and Aspergillus niger []. This research highlights the potential of incorporating active groups like methylsulfonyl into natural product scaffolds to develop more effective antimicrobial agents.
Compound Description: This compound is a selective COX-2 inhibitor radiolabeled with carbon-14 at the 5-position of the imidazole ring []. This radiolabeling strategy utilizes 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenyl[1-(14)C]ethanone as a key synthetic intermediate derived from potassium [(14)C]cyanide []. The radiolabeled compound is likely intended for use in pharmacokinetic and metabolic studies to better understand its distribution and fate in biological systems.
Relevance: This COX-2 inhibitor, while possessing a distinct imidazole core, shares the presence of a 4-(methylsulfonyl)phenyl substituent with 2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine. This common structural feature, frequently incorporated into COX-2 inhibitors, suggests the possibility of shared pharmacophoric elements and potential for cross-reactivity with COX-2 or related targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.